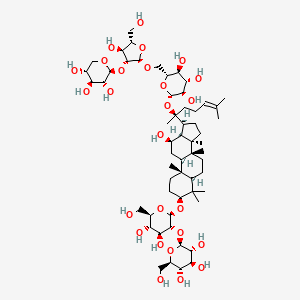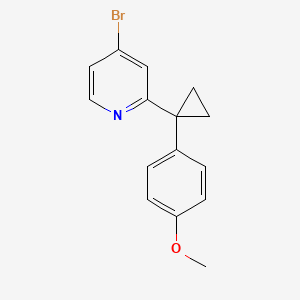![molecular formula C6H6ClN3O B1448058 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine CAS No. 1309377-79-4](/img/structure/B1448058.png)
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
Übersicht
Beschreibung
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine, or 4-Chloro-7,8-DHP for short, is a heterocyclic compound with a wide range of applications in the field of scientific research. It has been studied extensively in laboratories and is known to possess several interesting properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine and its derivatives have been extensively explored in the field of chemical synthesis. The studies demonstrate various chemical reactions and transformations, leading to the creation of new compounds and understanding of their chemical properties.
Substitution Reactions : Chlorine atoms in compounds like 4-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4-oxazin-7-ones can be replaced with different groups like amine residues, mercapto, and methoxy groups (Sazonov & Safonova, 1973). This alteration showcases the versatility of these compounds in chemical synthesis.
Synthesis of Analog Compounds : this compound derivatives have been used to create mimicry analogs of other biologically significant compounds (Hsu et al., 1996).
Development of Antifolates : There is research on using pyrimido[4,5-b][1,4]oxazine derivatives to inhibit dihydrofolate reductase, leading to the synthesis of potential antifolates (Winchester et al., 1981).
Biological and Pharmacological Research
Several studies have explored the biological activities of pyrimido[5,4-b][1,4]oxazine derivatives, highlighting their potential in drug development and therapeutic applications.
Cardiotonic Activity : Some derivatives of pyrimido[5,4-b][1,4]oxazinones have shown positive inotropic effects, suggesting their potential utility in treating cardiac conditions (Mátyus et al., 1990).
Antiviral Activity : Bicyclic pyrimidine nucleosides derived from this compound class have been tested for antiviral activity against various viruses, indicating their potential in antiviral therapies (Loakes et al., 1995).
Antibacterial Activity : Novel derivatives of pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones have shown antibacterial activity against E. coli and S. aureus, demonstrating their potential in addressing bacterial infections (Quy et al., 2022).
Biochemische Analyse
Biochemical Properties
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with kinases, which are crucial for phosphorylation processes in cells. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This compound may also activate certain pathways by binding to receptors or other signaling molecules, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For instance, this compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy, with higher concentrations in target tissues leading to more pronounced biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, localization to the mitochondria can influence mitochondrial function and energy production, while nuclear localization can affect gene expression and DNA replication .
Eigenschaften
IUPAC Name |
4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-4-6(10-3-9-5)8-1-2-11-4/h3H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRCZDKHYQKDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)

![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)



![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)
![1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine](/img/structure/B1447994.png)



![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)